

Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B1592980

[Get Quote](#)

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a "privileged scaffold" in medicinal chemistry. Its rigid, bicyclic structure is present in numerous biologically active compounds and serves as a versatile template for engaging with a wide array of biological targets.^{[1][2]} The inherent properties of this heterocyclic system, including its ability to participate in hydrogen bonding and π-stacking interactions, have made it a focal point for the design of potent and selective therapeutic agents, particularly in oncology.^{[1][3]}

This guide focuses on a specifically functionalized derivative, **3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine**. The strategic placement of the iodo and methoxy groups transforms the core scaffold into a highly valuable and reactive intermediate for synthetic chemists.

- The 3-Iodo Group: This functionality is the cornerstone of the molecule's synthetic utility. The carbon-iodine bond is highly susceptible to oxidative addition by transition metal catalysts, making it an ideal handle for a vast range of cross-coupling reactions. This allows for the precise and efficient introduction of diverse molecular fragments, a critical step in exploring structure-activity relationships (SAR) and optimizing lead compounds.^{[4][5]}
- The 4-Methoxy Group: The methoxy group, an electron-donating substituent, modulates the electronic properties of the pyridine ring. This can influence the reactivity of the scaffold and, more importantly, can serve as a key interaction point within a protein's binding pocket, often forming crucial hydrogen bonds or occupying hydrophobic pockets to enhance potency and selectivity.

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, reactivity, and application of this pivotal chemical entity.

Physicochemical Properties

A summary of the key properties of **3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine** is presented below.

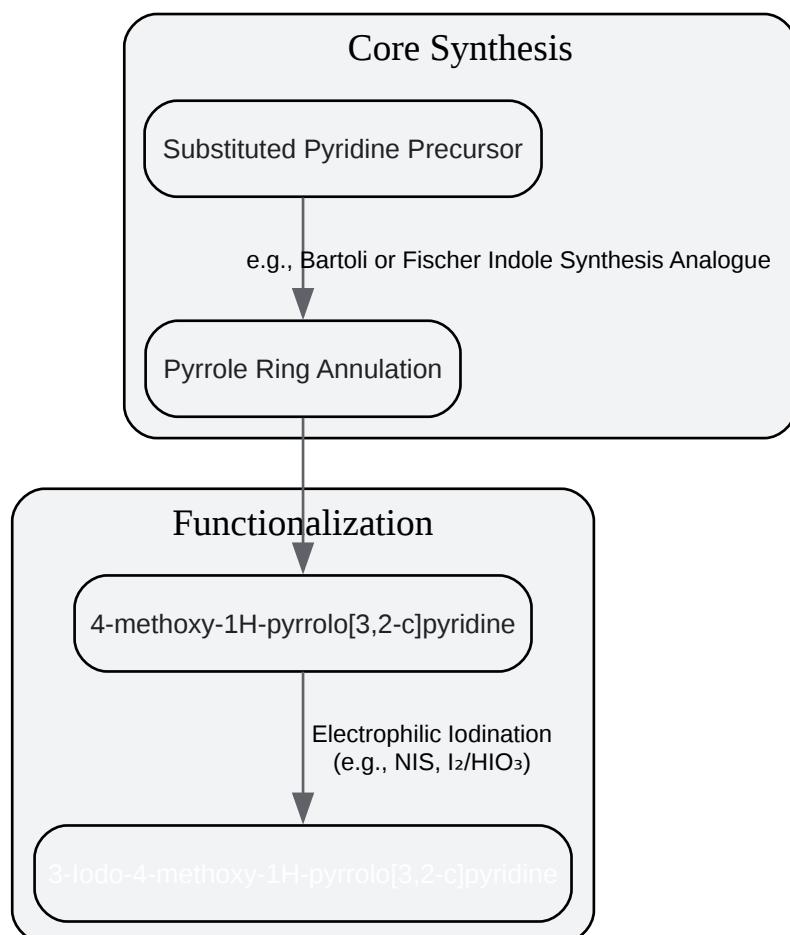
Property	Value	Reference
CAS Number	1000341-25-2	[4]
Molecular Formula	C ₈ H ₇ IN ₂ O	[4]
Molecular Weight	274.06 g/mol	[4]
Appearance	Typically a solid	N/A
Storage	Room temperature, dry and sealed away from light	[4]

Synthesis and Elaboration: A Chemist's Perspective

While specific, detailed synthetic preparations for **3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine** are often proprietary and found within patent literature, a general and logical synthetic approach can be constructed based on established heterocyclic chemistry principles. The synthesis would likely begin with a pre-formed 4-methoxypyrrolopyridine core, followed by a regioselective iodination step.

Conceptual Synthetic Workflow

A plausible synthetic pathway involves the construction of the core heterocycle followed by late-stage functionalization. This approach offers flexibility and allows for the introduction of the crucial iodo handle at a strategic point in the synthesis.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Protocol: Electrophilic Iodination (Illustrative)

This protocol illustrates a standard method for the iodination of an electron-rich heterocycle, which is a key step in the proposed synthesis.

Objective: To introduce an iodine atom at the C3 position of the 4-methoxy-1H-pyrrolo[3,2-c]pyridine core.

Materials:

- 4-methoxy-1H-pyrrolo[3,2-c]pyridine (1.0 eq)

- N-Iodosuccinimide (NIS) (1.1 eq)
- Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
- Inert atmosphere (Nitrogen or Argon)
- Standard glassware for anhydrous reactions

Procedure:

- Dissolve the 4-methoxy-1H-pyrrolo[3,2-c]pyridine starting material in the chosen anhydrous solvent under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction and minimize potential side reactions.
- Add N-Iodosuccinimide (NIS) portion-wise to the stirred solution over 15-20 minutes. The pyrrole ring is activated by the methoxy group, directing the electrophilic substitution to the electron-rich C3 position.
- Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC or LC-MS analysis.
- Upon completion, quench the reaction by adding an aqueous solution of sodium thiosulfate to remove any unreacted iodine.
- Extract the product into an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product using column chromatography on silica gel to yield the pure **3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine**.

Reactivity and Application in Cross-Coupling Chemistry

The true power of **3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine** lies in its versatility as a substrate in transition metal-catalyzed cross-coupling reactions. The C3-Iodo bond provides a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the rapid diversification of the core scaffold.^[4]

This is a common strategy in drug discovery for building libraries of related compounds to probe the SAR of a target. For instance, in the development of anticancer agents, different aryl or heteroaryl groups can be attached at the C3 position to optimize interactions with the target kinase.^{[1][3]}

Key Cross-Coupling Reactions

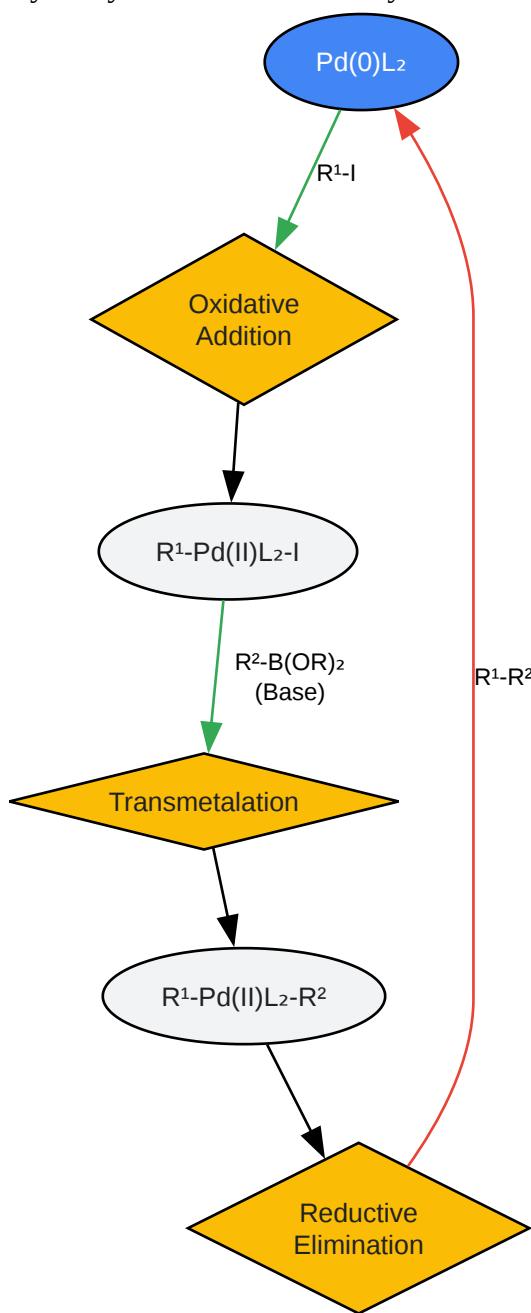
The following table summarizes the primary cross-coupling reactions where this building block is invaluable.

Reaction	Coupling Partner	Bond Formed	Typical Catalyst	Application Example
Suzuki-Miyaura	Boronic Acids/Esters	C-C (sp ²)	Pd(PPh ₃) ₄ , Pd(dppf)Cl ₂	Attaching (hetero)aryl rings for kinase inhibitor development. [3] [6]
Sonogashira	Terminal Alkynes	C-C (sp)	PdCl ₂ (PPh ₃) ₂ , Cul	Creating rigid linkers or introducing alkynyl pharmacophores. [7]
Heck	Alkenes	C-C (sp ²)	Pd(OAc) ₂	Introducing vinyl groups for further functionalization. [5]
Buchwald-Hartwig	Amines, Amides	C-N	Pd ₂ (dba) ₃ with phosphine ligands	Adding amine substituents to modulate solubility and target interactions. [6]

Catalytic Cycle: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling is one of the most widely used reactions in medicinal chemistry for its reliability and functional group tolerance. The diagram below illustrates the generally accepted catalytic cycle.

Catalytic Cycle of the Suzuki-Miyaura Reaction

[Click to download full resolution via product page](#)

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

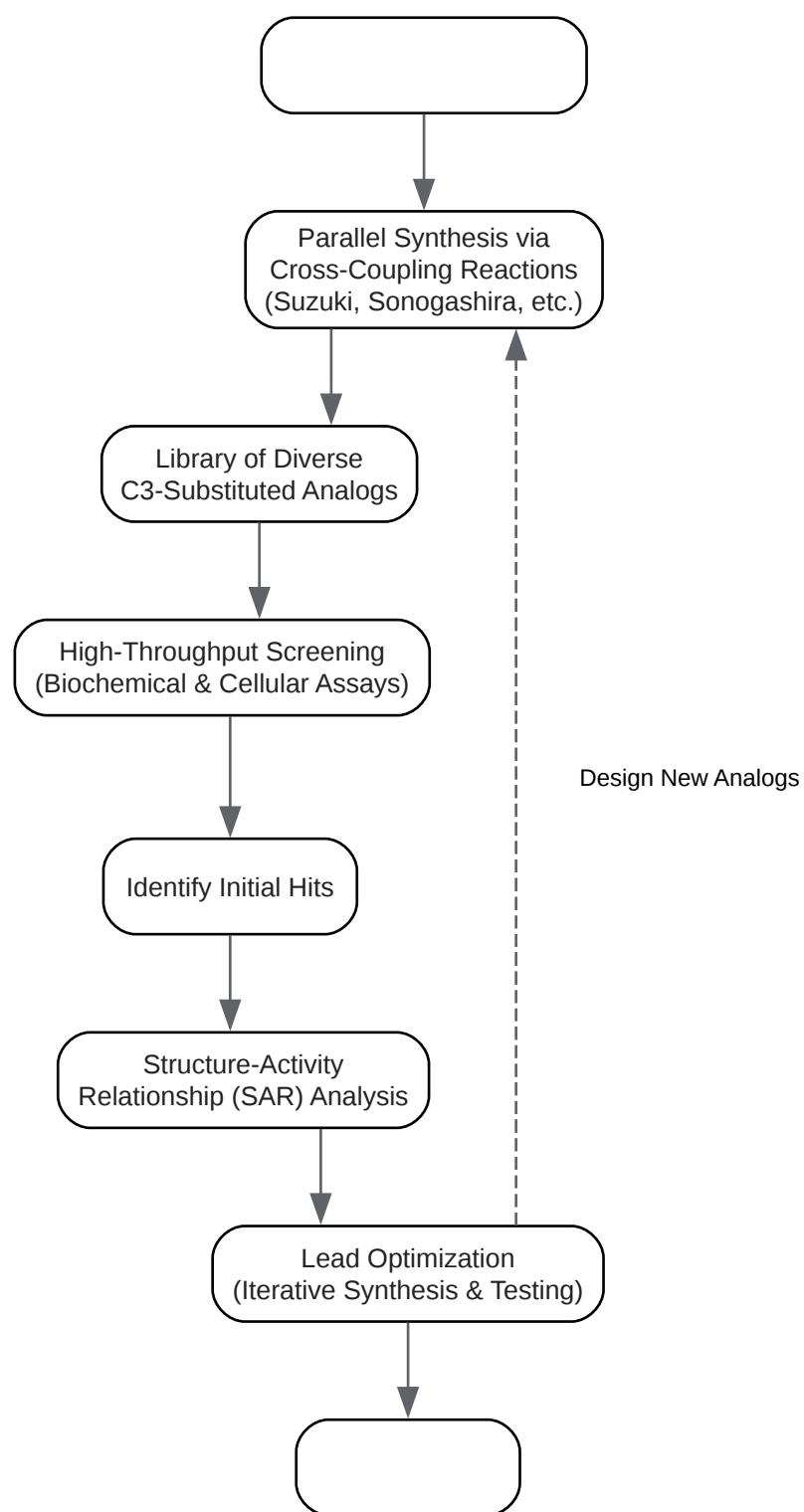
Applications in Medicinal Chemistry and Drug Discovery

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a quintessential building block for constructing complex molecules aimed at specific biological targets. Its primary applications are in the fields of oncology and neurology.[\[4\]](#)

- **Kinase Inhibitors:** The pyrrolopyridine scaffold is a well-established hinge-binding motif for many protein kinases. By using the C3-iodo position to introduce carefully selected side chains, chemists can develop potent and selective inhibitors of kinases implicated in cancer cell proliferation, such as EGFR, SGK-1, and mTOR.[\[8\]](#)[\[9\]](#)[\[10\]](#)
- **Central Nervous System (CNS) Agents:** The scaffold has also been explored for its potential in treating nervous system disorders by targeting receptors like 5-HT_{2a} and dopamine D₂.[\[11\]](#)
- **Antitumor Agents:** Derivatives of 1H-pyrrolo[3,2-c]pyridine have been synthesized and evaluated as colchicine-binding site inhibitors, demonstrating potent antitumor activities by disrupting microtubule dynamics and inducing cell cycle arrest.[\[1\]](#)[\[3\]](#)

Logical Workflow in a Drug Discovery Program

The use of this building block follows a logical and iterative process in a typical drug discovery campaign.



[Click to download full resolution via product page](#)

Caption: Drug discovery workflow utilizing the target building block.

Conclusion

3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is more than just a chemical compound; it is a strategic tool in the arsenal of the modern medicinal chemist. Its pre-installed methoxy group offers a potential binding interaction point, while the versatile C3-iodo handle opens the door to a vast chemical space through robust and predictable cross-coupling chemistry. This combination of features solidifies its role as a high-value intermediate for the efficient discovery and optimization of novel therapeutics targeting a range of diseases, from cancer to neurological disorders. As the demand for targeted and effective medicines grows, the importance of such well-designed, synthetically tractable building blocks will only continue to increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine [myskinrecipes.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 9. WO2020216781A1 - 4h-pyrrolo[3,2-c]pyridin-4-one compounds - Google Patents [patents.google.com]
- 10. US20100061982A1 - 3-substituted-1h-indole, 3-substituted-1h-pyrrolo[2,3-b]pyridine and 3-substituted-1h-pyrrolo[3,2-b]pyridine compounds, their use as mtor kinase and pi3 kinase

inhibitors, and their syntheses - Google Patents [patents.google.com]

- 11. Substituted pyrido[3 α :4 α :4,5]pyrrolo[1,2,3-de]quinoxalines for the treatment of nervous system disorders - Patent US-9371324-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Introduction: The Strategic Importance of the Pyrrolo[3,2-c]pyridine Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1592980#3-iodo-4-methoxy-1h-pyrrolo-3-2-c-pyridine-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com